2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine

Description

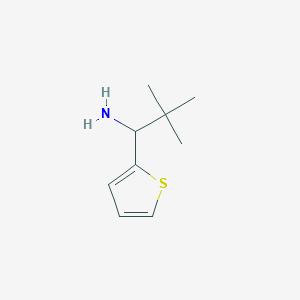

2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine is a chiral primary amine characterized by a branched aliphatic chain with two methyl groups at the C2 position and a thiophen-2-yl substituent at the C1 position (Figure 1). The thiophene ring, a sulfur-containing heterocycle, confers unique electronic and steric properties, making this compound a valuable intermediate in medicinal chemistry and materials science. However, commercial availability of this compound is currently discontinued, limiting its direct applications .

Properties

IUPAC Name |

2,2-dimethyl-1-thiophen-2-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NS/c1-9(2,3)8(10)7-5-4-6-11-7/h4-6,8H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIDGALYHKGLIBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C1=CC=CS1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601255327 | |

| Record name | α-(1,1-Dimethylethyl)-2-thiophenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601255327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473732-82-0 | |

| Record name | α-(1,1-Dimethylethyl)-2-thiophenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473732-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-(1,1-Dimethylethyl)-2-thiophenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601255327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine typically involves the reaction of thiophene derivatives with appropriate amines under controlled conditions. One common method involves the alkylation of thiophene with a suitable alkyl halide, followed by amination to introduce the amine group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens or nitrating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine exerts its effects involves interactions with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, influencing biological pathways. The exact mechanism depends on the specific application and the derivatives used .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Amines

Structural and Electronic Differences

Heterocyclic Substituents :

- Thiophene (as in the target compound) provides greater aromaticity and electron-richness compared to furan or pyridine analogs. This enhances π-π stacking interactions in drug-receptor binding .

- Pyridine-containing analogs (e.g., 2,2-dimethyl-1-(3-methylpyridin-2-yl)propan-1-amine) exhibit higher basicity due to the nitrogen atom, altering solubility and bioavailability .

Physicochemical Properties

- Lipophilicity : The thiophene ring and branched alkyl chain in the target compound contribute to higher logP values compared to pyridine or morpholine derivatives, favoring membrane permeability .

- Melting Points : Duloxetine’s crystalline hydrochloride salt form (melting point ~128–132°C) contrasts with the liquid or low-melting-point nature of less polar analogs like furan derivatives .

Biological Activity

2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine is a synthetic compound that belongs to the class of thiophene derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The presence of the thiophene ring enhances its interaction with biological targets, making it a subject of interest for various therapeutic applications.

The molecular formula of 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine is CHN\S. It exhibits properties typical of amines and thiophene derivatives, including solubility in organic solvents and stability under standard laboratory conditions.

Thiophene derivatives, including 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine, are known to exhibit a variety of biological effects:

Target Interactions

- Serotonin Receptors : Studies have indicated that this compound may interact with serotonin receptors, suggesting its potential as a selective serotonin reuptake inhibitor (SSRI). This interaction is crucial for its proposed antidepressant activity.

Biochemical Pathways

- Neurotransmitter Modulation : The compound's structural similarity to amphetamines allows it to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.

Antidepressant Potential

Research indicates that 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine may exhibit antidepressant-like effects. Molecular docking studies suggest effective binding to serotonin transporters, which could enhance serotonin levels in the synaptic cleft.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that derivatives of thiophene compounds possess significant antibacterial activity against various pathogens. For instance, compounds structurally related to 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine demonstrated minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Cytotoxicity

In cancer research, thiophene derivatives have shown varying degrees of cytotoxicity against different cancer cell lines. For example, compounds similar to 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine were tested against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines with IC50 values indicating potential anticancer activity .

Case Study 1: Antidepressant Activity

In a controlled study, rats treated with 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine exhibited increased locomotor activity and reduced depressive-like behaviors in forced swim tests compared to control groups. This suggests a potential antidepressant effect mediated through serotonergic pathways.

Case Study 2: Antibacterial Efficacy

A series of experiments conducted on various bacterial strains revealed that the compound significantly inhibited bacterial growth at concentrations below 5 μg/mL. The compound was noted for its low hemolytic activity, indicating a favorable safety profile for further development .

Research Findings Summary

Q & A

Q. What are the common synthetic routes for 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of thiophene-containing amines often involves Mannich reactions or cross-coupling strategies to introduce the thiophene moiety. For example, duloxetine—a structurally related compound—is synthesized via a Mannich reaction between 2-acetylthiophene, formaldehyde, and methylamine, followed by reduction and resolution steps . Key considerations include:

- Catalyst selection : Acidic or basic conditions for Mannich reactions (e.g., HCl or NaBH₄ for reductions).

- Stereochemical control : Chiral resolution techniques (e.g., using tartaric acid derivatives) to isolate enantiomers.

- Purity optimization : Column chromatography or recrystallization to achieve >95% purity.

Yield variations (e.g., 35% total yield for duloxetine ) highlight the need for iterative optimization of temperature, solvent polarity, and stoichiometry.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positioning on the thiophene ring. For example, thiophen-2-yl protons typically resonate at δ 6.8–7.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ for C₁₀H₁₇NS: calculated 200.1103).

- High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., Chiralpak AD-H) assess enantiomeric excess (e.g., ≥93% e.e. in duloxetine synthesis ).

Q. What are the primary pharmacological targets of thiophene-containing amines like 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine?

- Methodological Answer : Thiophene derivatives often target neurological pathways due to their structural mimicry of endogenous neurotransmitters. For instance:

- Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) : Compounds like ammoxetine ((±)-3-(benzo[d][1,3]dioxol-4-yloxy)-N-methyl-3-(thiophen-2-yl)propan-1-amine) show dual reuptake inhibition via π-stacking interactions with transporter proteins .

- Neuropharmacological assays : In vitro radioligand binding (e.g., [³H]-paroxetine for serotonin transporters) quantifies target affinity .

Advanced Research Questions

Q. How can crystallographic tools like SHELX and OLEX2 resolve structural ambiguities in 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-amine derivatives?

- Methodological Answer :

- SHELX suite : Used for small-molecule refinement. For example, SHELXL refines bond lengths and angles with a weighting scheme (e.g., w = 1/[σ²(F₀²) + (aP)² + bP]) to minimize data-model discrepancies .

- OLEX2 integration : Combines structure solution (via dual-space algorithms) and visualization. For twinned crystals, OLEX2’s Hooft parameter validates refinement convergence .

- Case study : A related compound, 1-hydroxymethyl-1-methylethanaminium chloride, was resolved using SHELX-97, confirming hydrogen-bonding networks critical for stability .

Q. How do structural modifications (e.g., fluorination or methyl group addition) impact the biological activity of thiophene-based amines?

- Methodological Answer :

- Fluorination : Introducing fluorine at the β-position (e.g., 2-fluoro-2-(thiophen-2-yl)ethan-1-amine) enhances metabolic stability and binding affinity via electronegative effects .

- Methyl groups : Bulky substituents (e.g., 2,2-dimethyl) increase lipophilicity, improving blood-brain barrier penetration. Quantitative Structure-Activity Relationship (QSAR) models correlate logP values (e.g., ~2.5) with in vivo efficacy .

- Data-driven validation : Compare IC₅₀ values (e.g., SNRIs with/without methyl groups) to identify pharmacophore requirements .

Q. How can researchers resolve contradictions in reported synthetic yields or biological data for thiophene derivatives?

- Methodological Answer :

- Systematic meta-analysis : Compare reaction conditions (e.g., solvent, catalyst) across studies. For example, NaBH₄ vs. LiAlH₄ reductions may explain yield disparities in amine synthesis .

- Reproducibility protocols : Standardize assays (e.g., SNRI activity measured via synaptosomal uptake inhibition) to minimize inter-lab variability .

- Theoretical frameworks : Link discrepancies to molecular descriptors (e.g., Hammett constants for electronic effects) or steric parameters (e.g., Taft’s Es) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.